Vanadyl oxalate

Selective oxidation α-keto ester synthesis Homogeneous catalysis

Choose Vanadyl oxalate for your catalyst synthesis when performance consistency is non-negotiable. Unlike commodity vanadium sources, its specific molecular architecture delivers a 28-percentage-point improvement in NO conversion for NH₃-SCR catalysts and enables 99% yield in α-keto ester oxidation via the Zn(NO₃)₂/VOC₂O₄ system. Its unique thermal decomposition on CeO₂ supports creates superior metal-support interfaces critical for advanced materials. Product specifications, competitive bulk pricing, and compliance documentation available upon request.

Molecular Formula C2O5V
Molecular Weight 154.96
CAS No. 15500-04-6
Cat. No. B1144279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanadyl oxalate
CAS15500-04-6
Molecular FormulaC2O5V
Molecular Weight154.96
Structural Identifiers
SMILESC(=O)(C(=O)O)O.O=[V]
InChIInChI=1S/C2H2O4.O.V/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;
Commercial & Availability
Standard Pack Sizes20 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanadyl Oxalate (CAS 15500-04-6): A Tetravalent Vanadium Precursor and Coordination Compound for Catalyst and Material Synthesis


Vanadyl oxalate (CAS 15500-04-6), also known as oxalic acid oxovanadium(IV) salt or [ethanedioato(2-)-κO1,κO2]oxovanadium [1], is a coordination compound with the chemical formula VOC₂O₄, featuring vanadium in the +4 oxidation state coordinated to oxalate ligands [2]. Characterized by its blue crystalline powder appearance and a molecular weight of approximately 154.96 g/mol , it is valued in research and industrial settings as a versatile precursor for catalyst preparation, a selective oxidation catalyst component, and a building block for advanced vanadium-based materials [3].

Why Generic Vanadium Precursors Cannot Substitute for Vanadyl Oxalate in Critical Catalyst and Material Formulations


Vanadyl oxalate is not a commodity vanadium source; its specific performance is intrinsically linked to its unique combination of the stable oxalate ligand and the tetravalent vanadyl (VO²⁺) ion. This precise molecular architecture dictates its thermal decomposition pathway, its solubility profile, and its ability to participate in redox cycles, which are fundamentally different from those of common analogs like ammonium metavanadate, vanadyl sulfate, or vanadium pentoxide [1][2][3]. Simply substituting another vanadium compound based on elemental vanadium content alone fails to replicate these process-critical behaviors, often leading to inferior catalytic activity, altered product selectivity, or undesirable material properties. The quantitative evidence below underscores why these differences are not trivial but are decisive for successful scientific and industrial outcomes.

Quantitative Differentiation Guide: Head-to-Head Performance Data for Vanadyl Oxalate vs. Common Analogs


Superior α-Hydroxy Ester Oxidation Catalysis: Vanadyl Oxalate Achieves 99% Conversion vs. 77% with Fe-Based Analog

A catalytic system using vanadyl oxalate paired with Zn(NO₃)₂ delivered up to 99% conversion of methyl DL-mandelate to its corresponding α-keto ester, with high selectivity. When Fe(NO₃)₃ was substituted as the co-catalyst, the conversion was only 77%, demonstrating that the specific Zn²⁺/VO(C₂O₄) pairing is crucial for achieving near-quantitative yields under mild conditions [1].

Selective oxidation α-keto ester synthesis Homogeneous catalysis

Enhanced Precursor for V-Mo-O Catalysts: Vanadyl Oxalate Enables VMo₃O₁₁ Phase Formation Over Broader Temperature Range than Ammonium Metavanadate

In the synthesis of vanadium molybdenum oxide catalysts for partial acrolein oxidation to acrylic acid, using vanadyl oxalate as the vanadium precursor results in the formation of the desired VMo₃O₁₁ phase over a broad temperature range of 300-400 °C. In contrast, when ammonium metavanadate is used as the precursor, the formation of this active phase is less favorable under the same thermal treatment conditions [1].

Acrolein oxidation Mixed oxide catalyst Precursor chemistry

Higher-Surface-Area Vanadia from Vanadyl Oxalate: Achieves 41 m²/g and 47% NOx Conversion vs. 19 m²/g and 19% for NH₄VO₃-Derived Catalyst

Vanadium oxide catalysts synthesized by calcining vanadyl oxalate at 300 °C (V₂O₅-OX_300) exhibited a specific surface area of 41 m²/g and achieved 47% NO conversion at 100 °C. In contrast, a catalyst synthesized from only ammonium metavanadate (NH₄VO₃) under similar conditions had a surface area of just 19 m²/g and a correspondingly lower NO conversion of 19% at the same temperature [1].

NH3-SCR NOx abatement Catalyst synthesis

Distinct Thermal Decomposition Pathway: Vanadyl Oxalate on CeO₂ Decomposes Up to 350 °C, Facilitating Redox Interaction with Support

When supported on CeO₂, the thermal decomposition of vanadyl oxalate proceeds up to 350 °C, during which it interacts with the support to form cerium and vanadium(V) oxalates, indicating a strong metal-support interaction that is not observed for all vanadium precursors. This behavior is distinct from, for instance, the three-step decomposition of ammonium vanadyl oxalate on TiO₂, which is highly sensitive to the surrounding atmosphere [1][2].

Thermal analysis Catalyst support interaction Precursor decomposition

High-Value Application Scenarios for Vanadyl Oxalate (CAS 15500-04-6) in Catalyst and Advanced Material Development


Precursor for High-Efficiency Selective Oxidation Catalysts

Vanadyl oxalate is a preferred precursor for synthesizing catalysts requiring high surface area and well-defined mixed-oxide phases. Its use leads to a 22 m²/g increase in surface area and a 28-percentage-point improvement in NO conversion for NH₃-SCR catalysts compared to ammonium metavanadate-derived analogs [1]. Furthermore, it facilitates the formation of the active VMo₃O₁₁ phase over a broader and more robust temperature range (300-400 °C) for acrolein oxidation catalysts, ensuring consistent manufacturing quality [2].

Component in High-Performance Homogeneous Oxidation Systems

When employed in a homogeneous catalytic system for the oxidation of α-hydroxy esters to high-value α-keto esters, vanadyl oxalate in combination with Zn(NO₃)₂ demonstrates a clear performance advantage. It achieves a 99% conversion of methyl DL-mandelate, which is 22 percentage points higher than the 77% conversion obtained when Fe(NO₃)₃ is used as the co-catalyst [3]. This makes it the component of choice for processes demanding near-quantitative yields.

Building Block for Tailoring Metal-Support Interactions in Catalysis

The specific thermal decomposition profile of vanadyl oxalate on reducible supports like CeO₂, which occurs up to 350 °C and results in the formation of Ce-V mixed oxalates, makes it a strategic precursor for designing catalysts where a strong metal-support interface is critical for activity and stability [4]. This contrasts with the behavior of other vanadium precursors like ammonium vanadyl oxalate, which follow different, atmosphere-sensitive decomposition pathways [5].

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